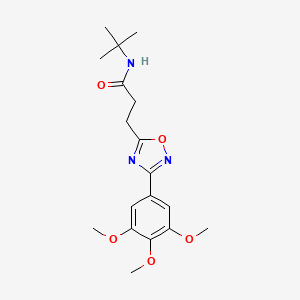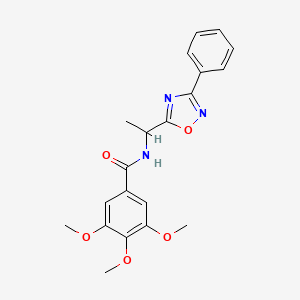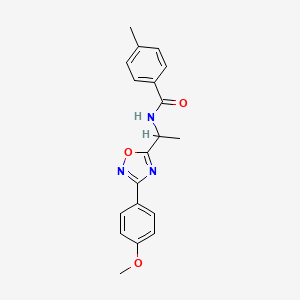
2,2-diphenyl-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N-(propan-2-yl)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPA is a white crystalline solid with a molecular weight of 277.36 g/mol and a melting point of 100-103°C.
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-N-(propan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In neuroscience, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. In cancer research, this compound has been found to inhibit the activity of certain signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the application. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis, or programmed cell death. In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks with high gas storage and separation capacity.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-diphenyl-N-(propan-2-yl)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound also has some limitations, such as its limited solubility in some solvents and its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the research and application of 2,2-diphenyl-N-(propan-2-yl)acetamide. In neuroscience, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In cancer research, this compound has shown promising anticancer activity, and further studies are needed to investigate its potential as a cancer treatment. In material science, this compound-based metal-organic frameworks have shown high gas storage and separation capacity, and further research is needed to optimize their properties for practical applications.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is straightforward, and it has been studied extensively for its neuroprotective and anticancer properties, as well as its use in material science. However, further research is needed to fully understand its mechanism of action and optimize its properties for practical applications.
Méthodes De Synthèse
The synthesis of 2,2-diphenyl-N-(propan-2-yl)acetamide can be achieved through a reaction between 2,2-diphenylacetic acid and isopropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields this compound as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
2,2-diphenyl-N-(propan-2-yl)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and material science. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks with potential applications in gas storage and separation.
Propriétés
IUPAC Name |
2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO/c22-21(23,24)17-13-7-8-14-18(17)25-20(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSIYIYYMRSXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

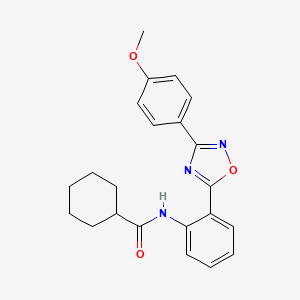




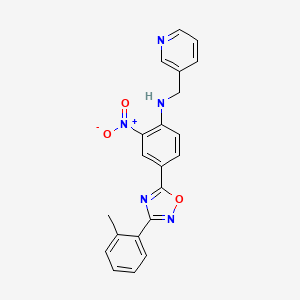

![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)

